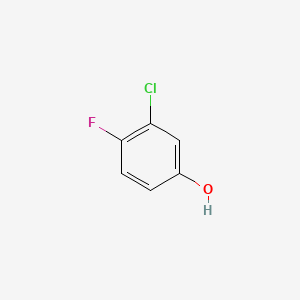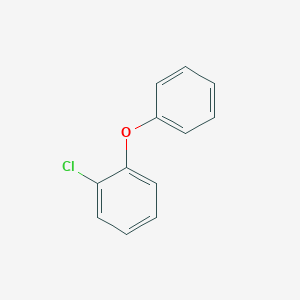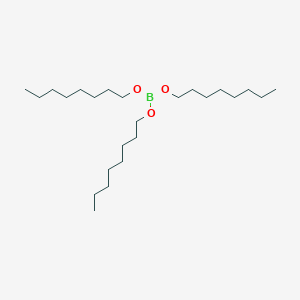
三辛基硼酸酯
描述
科学研究应用
Trioctyl borate has a wide range of scientific research applications:
作用机制
Target of Action
Trioctyl borate is an organic borate ester, which can be regarded as a derivative of hydrogen substituted by organic groups in n-boronic acid
Mode of Action
Borate esters, in general, are known to undergo hydrolysis, releasing alcohol and boric acid . This reaction could potentially influence the interaction of Trioctyl borate with its targets.
Biochemical Pathways
Borate esters are known to play a role in the formation of borate-diol diester bridges, which are crucial for plant growth and development .
Result of Action
Trioctyl borate is often used as a polymer additive, such as an oxidation stabilizer for polyvinyl chloride .
Action Environment
One study has investigated the impacts of using trioctyl borate as a fuel additive on the performance and emission values in a gasoline engine .
准备方法
Trioctyl borate can be synthesized through the esterification of boric acid with 1-octanol. The reaction typically occurs under acidic conditions, where boric acid reacts with 1-octanol to form trioctyl borate and water . The reaction can be represented as follows:
B(OH)3+3C8H17OH→B(OC8H17)3+3H2O
Industrial production methods often involve similar esterification processes but on a larger scale, ensuring the purity and yield of the final product .
化学反应分析
Trioctyl borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, trioctyl borate can hydrolyze back to boric acid and 1-octanol.
Oxidation: Under specific conditions, trioctyl borate can undergo oxidation reactions, although these are less common.
Substitution: Trioctyl borate can participate in substitution reactions where the borate group is replaced by other functional groups.
Common reagents used in these reactions include water for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Trioctyl borate can be compared with other borate esters and boron-containing compounds:
Triethyl borate: Similar to trioctyl borate but with shorter alkyl chains, making it less hydrophobic and less effective as a lubricant additive.
Tributyl borate: Another borate ester with intermediate properties between triethyl and trioctyl borate.
Trioctyl borate is unique due to its long alkyl chains, which provide superior hydrophobicity and stability, making it an excellent choice for high-performance lubrication applications .
属性
IUPAC Name |
trioctyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51BO3/c1-4-7-10-13-16-19-22-26-25(27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBRTYHFHGNZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062441 | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2467-12-1 | |
| Record name | Trioctyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioctyl borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (H3BO3), trioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctyl borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trioctyl borate impact diesel engine performance?
A: Research suggests that adding Trioctyl borate to diesel fuel, as part of a specialized additive blend named "octamix," can improve engine performance. A study [] found that blending Trioctyl borate with ethanol, ammonia boron, and diesel fuel increased brake thermal efficiency (BTE) and reduced brake specific fuel consumption (BSFC). The optimal blend contained 1% octamix, leading to a 3.19% increase in BTE and an 18.18% reduction in BSFC compared to regular diesel. These findings suggest that Trioctyl borate, in combination with other components, can enhance combustion efficiency.
Q2: Does Trioctyl borate affect harmful emissions from diesel engines?
A: Yes, incorporating Trioctyl borate into diesel fuel blends can contribute to a reduction in harmful emissions. Research [] indicated that using the "octamix" blend, which contains Trioctyl borate, led to significant reductions in various emissions. Specifically, the study observed reductions in nitrogen oxide (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrocarbons (HC), and smoke emissions. These findings suggest that the presence of Trioctyl borate, along with other components in the blend, may promote cleaner combustion, leading to a reduced environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


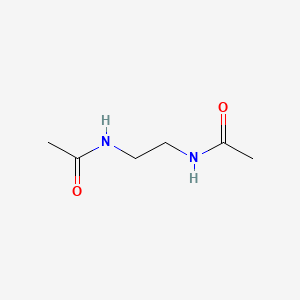
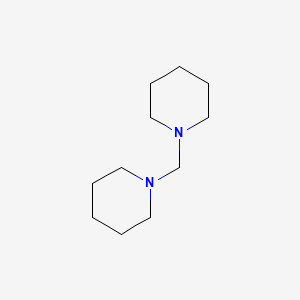

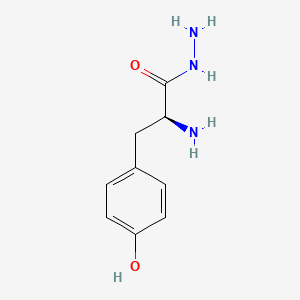
![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
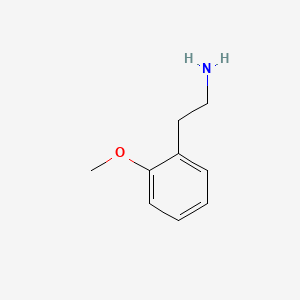
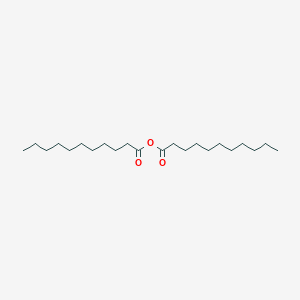
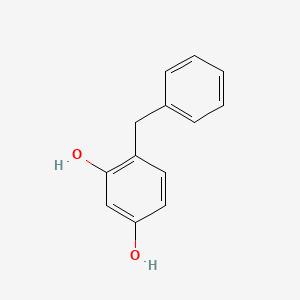

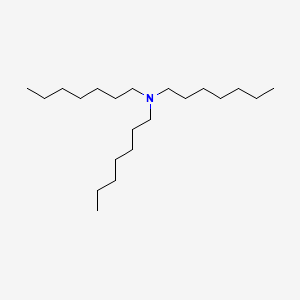

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)
